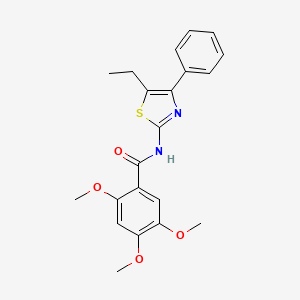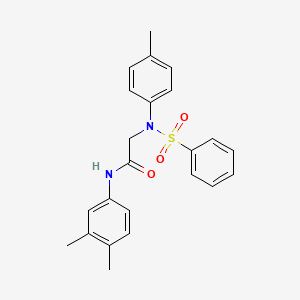
N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-2,4,5-trimethoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-2,4,5-trimethoxybenzamide is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by the presence of a thiazole ring substituted with an ethyl and phenyl group, and a benzamide moiety substituted with three methoxy groups. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties .
Vorbereitungsmethoden
The synthesis of N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-2,4,5-trimethoxybenzamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.
Substitution Reactions: The ethyl and phenyl groups are introduced to the thiazole ring through substitution reactions using appropriate reagents and catalysts.
Formation of the Benzamide Moiety: The benzamide moiety is synthesized by reacting 2,4,5-trimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with the thiazole derivative to form the final product.
Industrial production methods for this compound would involve scaling up these reactions using optimized conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-2,4,5-trimethoxybenzamide undergoes various chemical reactions, including:
Wissenschaftliche Forschungsanwendungen
N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-2,4,5-trimethoxybenzamide has several scientific research applications:
Wirkmechanismus
The mechanism of action of N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-2,4,5-trimethoxybenzamide involves its interaction with specific molecular targets and pathways:
Antimicrobial Activity: The compound disrupts the cell membrane integrity of bacteria and fungi, leading to cell lysis and death.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes, reducing inflammation and associated symptoms.
Anticancer Activity: The compound induces apoptosis in cancer cells by activating caspases and other apoptotic pathways.
Vergleich Mit ähnlichen Verbindungen
N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-2,4,5-trimethoxybenzamide can be compared with other thiazole derivatives such as:
N-(4-phenyl-1,3-thiazol-2-yl)-2,4,5-trimethoxybenzamide: Similar structure but lacks the ethyl group, which may affect its biological activity.
N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2,4,5-trimethoxybenzamide: Contains a methyl group instead of an ethyl group, potentially altering its pharmacokinetic properties.
N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-3,4,5-trimethoxybenzamide: The position of the methoxy groups on the benzamide moiety is different, which may influence its interaction with biological targets.
The uniqueness of this compound lies in its specific substitution pattern, which contributes to its distinct biological activities and potential therapeutic applications.
Eigenschaften
IUPAC Name |
N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-2,4,5-trimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O4S/c1-5-18-19(13-9-7-6-8-10-13)22-21(28-18)23-20(24)14-11-16(26-3)17(27-4)12-15(14)25-2/h6-12H,5H2,1-4H3,(H,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZGLRDOTHQOEKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=C(S1)NC(=O)C2=CC(=C(C=C2OC)OC)OC)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![11-{4-[(4-chlorobenzyl)oxy]-3-ethoxyphenyl}-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5981978.png)
![[2-ethoxy-5-({[1-(3-fluorophenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-yl]amino}methyl)phenyl]methanol](/img/structure/B5981981.png)
![N-[1-(4-isobutylbenzyl)-3-piperidinyl]-2-(3-pyridinyl)acetamide](/img/structure/B5981982.png)
![2-[(E)-(quinolin-8-ylhydrazinylidene)methyl]-1-benzothiophen-3-ol](/img/structure/B5981989.png)
![2-[(2-fluorophenoxy)methyl]-N-[(5-methyl-2-thienyl)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5982013.png)
![ethyl 3-(2-methylbenzyl)-1-[(2-oxo-1-pyrrolidinyl)acetyl]-3-piperidinecarboxylate](/img/structure/B5982017.png)
![1-{4-[4-oxo-5-(2-thienyl)-4H-thieno[2,3-d][1,3]oxazin-2-yl]phenyl}-2,5-pyrrolidinedione](/img/structure/B5982021.png)
![N-[(Z)-(3-bromo-2-hydroxy-5-nitrophenyl)methylideneamino]-2-(2-methylanilino)acetamide](/img/structure/B5982029.png)
![5-{1-[(5-chloro-2-thienyl)methyl]-2-pyrrolidinyl}-N-(2-methoxyethyl)-2-thiophenecarboxamide](/img/structure/B5982034.png)

![N-(3-chloro-4-methylphenyl)-2-[(2Z)-2-[(E)-(2-methoxyphenyl)methylidenehydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl]acetamide](/img/structure/B5982041.png)
![N-(ADAMANTAN-1-YL)-4-(2-{[(4,4-DIMETHYL-2,6-DIOXOCYCLOHEXYLIDENE)METHYL]AMINO}ETHYL)PIPERAZINE-1-CARBOXAMIDE](/img/structure/B5982058.png)
![N-[2-(4,7-DICHLORO-2-METHYL-1H-INDOL-3-YL)ETHYL]-1-[1-(2,6-DIMETHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOHEXAN-1-AMINE](/img/structure/B5982059.png)
![2'-(4-ethyl-1-piperazinyl)-2-[4-(4-methoxyphenyl)-1-piperazinyl]-4'-methyl-4,5'-bipyrimidin-6(1H)-one](/img/structure/B5982061.png)
